molecular formula C13H12BrNO2 B3004047 1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one CAS No. 489443-66-5

1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one

Cat. No.: B3004047
CAS No.: 489443-66-5
M. Wt: 294.148
InChI Key: LVAGTWWJXBJYLH-UHFFFAOYSA-N
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Description

1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C13H12BrNO2 and a molecular weight of 294.14 g/mol . This compound is characterized by the presence of a bromophenoxy group attached to an ethyl chain, which is further connected to a dihydropyridinone ring. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one typically involves the reaction of 4-bromophenol with ethylene oxide to form 4-bromophenoxyethanol. This intermediate is then reacted with 1,2-dihydropyridin-2-one under specific conditions to yield the final product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one is unique due to its specific combination of a bromophenoxy group and a dihydropyridinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c14-11-4-6-12(7-5-11)17-10-9-15-8-2-1-3-13(15)16/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAGTWWJXBJYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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